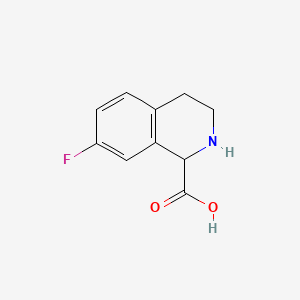
7-氟-1,2,3,4-四氢异喹啉-1-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a fluorinated derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. The presence of a fluorine atom at the 7th position and a carboxylic acid group at the 1st position of the tetrahydroisoquinoline ring system imparts unique chemical and biological properties to this compound.
科学研究应用
7-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
Target of Action
The compound is used in proteomics research , suggesting it may interact with proteins or enzymes in the body.
Mode of Action
It’s suggested that the compound might have better binding affinity when substitution occurs at the 1-position compared to the nitrogen atom of the tetrahydroisoquinoline (THIQ) scaffold
Biochemical Pathways
Isoquinoline alkaloids, which include tetrahydroisoquinolines, are known to exert diverse biological activities against various pathogens and neurodegenerative disorders
Result of Action
Given its use in proteomics research , it may influence protein expression or function, but specific effects need to be determined through further investigation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available 7-fluoro-1,2,3,4-tetrahydroisoquinoline.
Carboxylation: The introduction of the carboxylic acid group can be achieved through carboxylation reactions. One common method involves the use of carbon dioxide under high pressure in the presence of a suitable catalyst.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
7-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted tetrahydroisoquinoline derivatives.
相似化合物的比较
Similar Compounds
7-Fluoro-1,2,3,4-tetrahydroisoquinoline: Lacks the carboxylic acid group, which can affect its biological activity and solubility.
1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid: Lacks the fluorine atom, which can influence its binding affinity and selectivity.
7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride: A salt form that may have different solubility and stability properties.
Uniqueness
The presence of both the fluorine atom and the carboxylic acid group in 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid makes it unique compared to its analogs
属性
IUPAC Name |
7-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO2/c11-7-2-1-6-3-4-12-9(10(13)14)8(6)5-7/h1-2,5,9,12H,3-4H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWDBACTAQQIGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C=CC(=C2)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696311 |
Source


|
| Record name | 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260641-74-4 |
Source


|
| Record name | 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
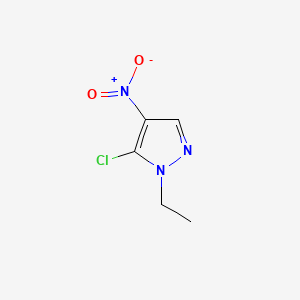
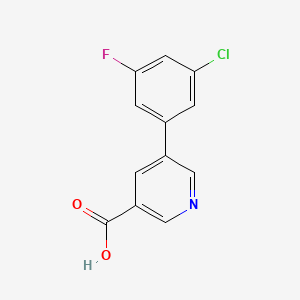
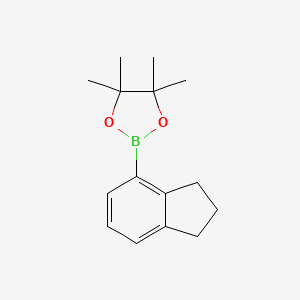
![6-Oxa-1-azaspiro[3.3]heptane oxalate](/img/structure/B571905.png)
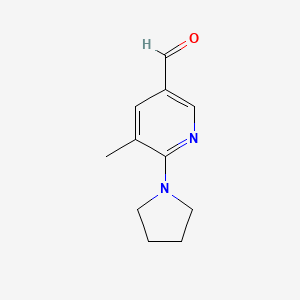
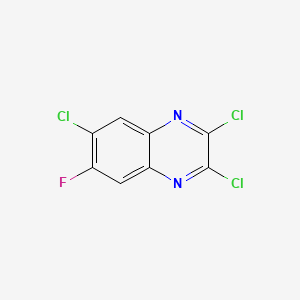
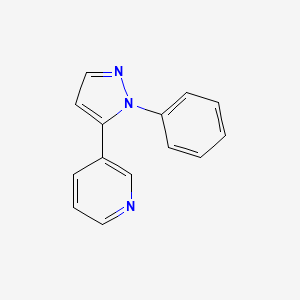

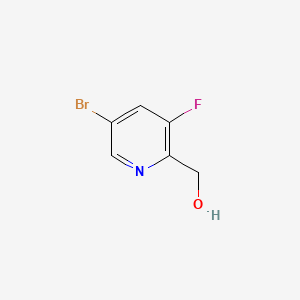
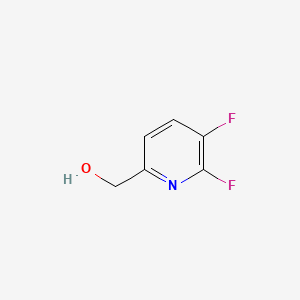
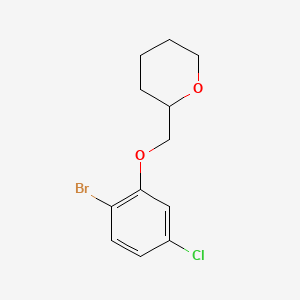

![6-Bromopyrazolo[1,5-a]pyridine](/img/structure/B571917.png)
![5,6-Dimethoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B571920.png)
